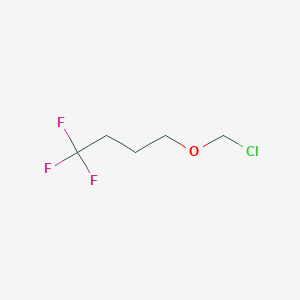
4-(Chloromethoxy)-1,1,1-trifluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethoxy)-1,1,1-trifluorobutane is an organic compound characterized by the presence of a chloromethoxy group attached to a butane backbone, which is further substituted with three fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-1,1,1-trifluorobutane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1,1,1-trifluorobutane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key factors include the choice of catalyst, reaction temperature, and solvent system. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethoxy)-1,1,1-trifluorobutane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove the chloromethoxy group or to alter the fluorinated backbone.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes .
Aplicaciones Científicas De Investigación
4-(Chloromethoxy)-1,1,1-trifluorobutane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism by which 4-(Chloromethoxy)-1,1,1-trifluorobutane exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its behavior in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chloromethoxy)-1,1,1-trifluoropropane
- 4-(Chloromethoxy)-1,1,1-trifluoroethane
- 4-(Chloromethoxy)-1,1,1-trifluoropentane
Uniqueness
4-(Chloromethoxy)-1,1,1-trifluorobutane is unique due to its specific combination of a chloromethoxy group and a trifluorobutane backbone. This combination imparts distinct chemical and physical properties, such as high thermal stability and resistance to oxidative degradation. These properties make it particularly valuable in applications requiring robust and durable materials .
Propiedades
Fórmula molecular |
C5H8ClF3O |
|---|---|
Peso molecular |
176.56 g/mol |
Nombre IUPAC |
4-(chloromethoxy)-1,1,1-trifluorobutane |
InChI |
InChI=1S/C5H8ClF3O/c6-4-10-3-1-2-5(7,8)9/h1-4H2 |
Clave InChI |
RKPDFVQOCFTITL-UHFFFAOYSA-N |
SMILES canónico |
C(CC(F)(F)F)COCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


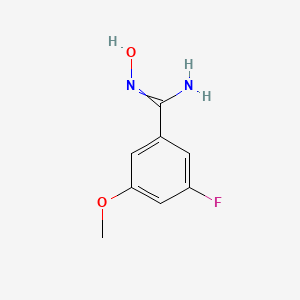
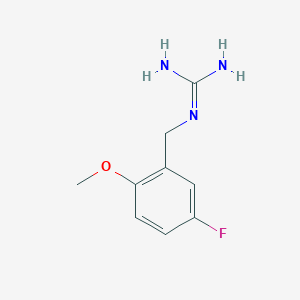
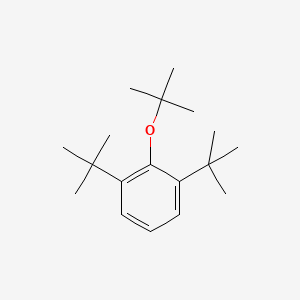
![6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline](/img/structure/B13701563.png)

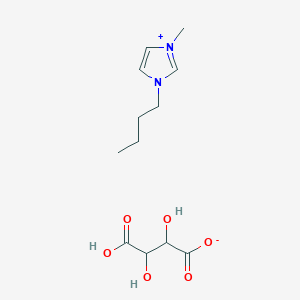

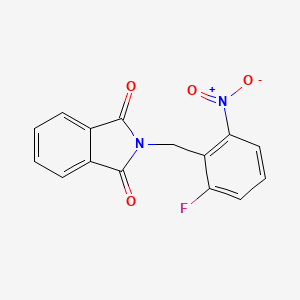
![2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13701606.png)
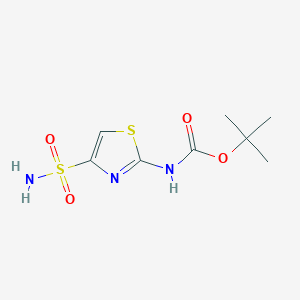
![Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13701614.png)
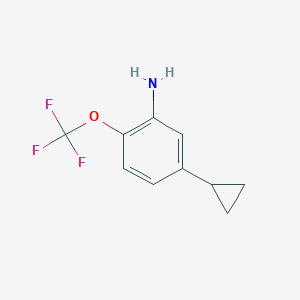
![2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13701629.png)
![4-[(2-Fluoroethyl)amino]cyclohexanol](/img/structure/B13701635.png)
